Lonsurf
Overview
Description
It is a combination of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor .
Synthetic Routes and Reaction Conditions:
Trifluridine: Trifluridine is synthesized through a multi-step process starting from 2-deoxy-D-ribose. The key steps involve the formation of a nucleoside intermediate, followed by fluorination to introduce the trifluoromethyl group.
Tipiracil: Tipiracil is synthesized from thymine through a series of reactions including halogenation, amination, and subsequent purification steps.
Industrial Production Methods:
- The industrial production of Lonsurf involves the separate synthesis of trifluridine and tipiracil, followed by their combination in specific ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the final medication .
Types of Reactions:
Oxidation: Trifluridine can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Reduction: Tipiracil can be reduced under specific conditions, although this is less common in therapeutic settings.
Substitution: Both trifluridine and tipiracil can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols are often employed.
Major Products:
Mechanism of Action
Target of Action
Lonsurf is a combination of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor . Trifluridine is incorporated into the DNA, causing DNA dysfunction that leads to the death of cancer cells . Tipiracil prevents the rapid metabolism of trifluridine, thereby increasing the bioavailability of trifluridine .
Mode of Action
Trifluridine, a fluorinated thymidine analog, is incorporated into the DNA, leading to DNA dysfunction and ultimately causing the death of cancer cells . Tipiracil, on the other hand, inhibits the rapid degradation of trifluridine . This dual mechanism of action is designed to maintain clinical activity and differs from conventional fluoropyrimidines .
Biochemical Pathways
Trifluridine interferes with the DNA synthesis process of rapidly proliferating cancer cells . Tipiracil inhibits the activity of the enzyme that degrades trifluridine, thereby maintaining the concentration of trifluridine in the blood .
Pharmacokinetics
This compound is administered orally . The inclusion of tipiracil increases trifluridine exposure by inhibiting its metabolism by thymidine phosphorylase . This results in increased bioavailability of trifluridine .
Result of Action
The result of this compound’s action is the disruption of DNA synthesis in cancer cells, leading to cell death . It is used as a third- or fourth-line treatment for metastatic colorectal cancer or gastric cancer, after chemotherapy and targeted therapeutics have failed .
Action Environment
Gender, age, ethnicity, and mild renal or hepatic impairment have no clinically meaningful effects on the exposure to trifluridine/tipiracil .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Lonsurf (Trifluridine/Tipiracil HCl) are primarily defined by its two components: trifluridine and tipiracil. Trifluridine is a nucleoside analog that gets incorporated into the DNA during replication, leading to DNA damage and cell death. Tipiracil, on the other hand, inhibits the enzyme thymidine phosphorylase, thereby preventing the rapid degradation of trifluridine and enhancing its bioavailability .
Cellular Effects
This compound (Trifluridine/Tipiracil HCl) exerts its effects on various types of cells, particularly cancer cells. By incorporating trifluridine into the DNA, it disrupts the normal process of DNA replication, leading to DNA damage and ultimately cell death. This impacts cell signaling pathways, gene expression, and cellular metabolism, thereby inhibiting the growth and proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound (Trifluridine/Tipiracil HCl) involves the disruption of DNA replication. Trifluridine, once incorporated into the DNA, causes DNA damage that the cell cannot repair. This leads to the activation of cell death pathways and the eventual death of the cancer cell. Tipiracil enhances the effect of trifluridine by preventing its degradation, thereby increasing its bioavailability and effectiveness .
Temporal Effects in Laboratory Settings
The effects of this compound (Trifluridine/Tipiracil HCl) have been observed over time in laboratory settings. The median onset of this compound-associated adverse events was 44 days, with most occurring within the first 30 days of treatment . This suggests that the drug’s effects become apparent relatively quickly after administration.
Metabolic Pathways
The metabolic pathways of this compound (Trifluridine/Tipiracil HCl) involve the incorporation of trifluridine into the DNA and the inhibition of thymidine phosphorylase by tipiracil. This could affect metabolic flux or metabolite levels, particularly those related to DNA synthesis and degradation .
Subcellular Localization
The subcellular localization of this compound (Trifluridine/Tipiracil HCl) is likely to be in the nucleus, given that its primary target is the DNA. Once inside the nucleus, trifluridine is incorporated into the DNA, disrupting its replication and leading to cell death .
Scientific Research Applications
Lonsurf has a wide range of applications in scientific research, particularly in the fields of oncology and pharmacology:
Chemistry: Studies on the synthesis and modification of trifluridine and tipiracil to develop new analogs with improved efficacy.
Biology: Research on the cellular mechanisms of action and the effects of this compound on cancer cell lines.
Medicine: Clinical trials and studies on the efficacy of this compound in treating various types of cancer, including colorectal and gastric cancers.
Industry: Development of new formulations and delivery methods to enhance the therapeutic effects of this compound
Comparison with Similar Compounds
Lonsurf is often compared with other chemotherapy agents such as:
Oxaliplatin: Another chemotherapy drug used for colorectal cancer, but with a different mechanism of action involving DNA crosslinking.
Regorafenib: A multi-kinase inhibitor used for colorectal cancer, which targets various signaling pathways involved in cancer cell proliferation.
Nivolumab: An immune checkpoint inhibitor used for various cancers, including colorectal cancer, which works by enhancing the body’s immune response against cancer cells
This compound is unique in its dual mechanism of action, combining the effects of trifluridine and tipiracil to enhance its therapeutic efficacy. This combination allows it to be effective even in patients who have developed resistance to other chemotherapy agents.
Properties
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O5.C9H11ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t5-,6+,7+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIXOHWIPDGJEI-OJSHLMAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2F3N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733030-01-8 | |
Record name | Thymidine, α,α,α-trifluoro-, mixt. with 5-chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733030-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tipiracil hydrochloride mixture with Trifluridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733030018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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